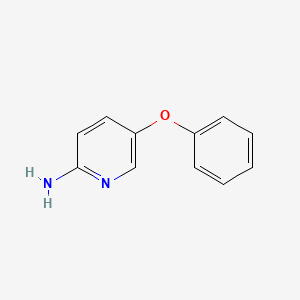

5-Phenoxypyridin-2-amine

Descripción

Overview of Substituted Pyridine-2-amine Scaffolds in Medicinal and Agricultural Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that features prominently in numerous natural products and synthetic compounds. researchgate.netnih.gov As a polar and ionizable aromatic molecule, it is often incorporated into therapeutic agents to enhance solubility and bioavailability. researchgate.net The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a privileged structure in drug discovery. researchgate.netresearchgate.netrsc.org

Substituted pyridine derivatives, particularly 2-aminopyridines, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. rsc.orgnih.gov These scaffolds are integral to the development of agents targeting a range of diseases. Research has demonstrated their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.netnih.gov The 2-aminopyridine (B139424) moiety is considered a valuable pharmacophore because its simple, low-molecular-weight design allows for the synthesis of diverse molecules with minimal side reactions. rsc.org The incorporation of a pyridine motif can enhance a product's biochemical potency, metabolic stability, and permeability. nih.gov

In agricultural chemistry, pyridine derivatives are crucial components of insecticides, fungicides, and herbicides. researchgate.net For instance, thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines built upon a pyridine scaffold have been synthesized and tested for their insecticidal activity against agricultural pests like Aphis gossypii. acs.org The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), a phenoxy derivative, is a selective herbicide used to control broadleaf weeds in cereal crops and pastures. wikipedia.org

Significance of the Phenoxy Moiety in Organic Compounds for Structure-Function Relationships

The phenoxy group is a terminal moiety found in numerous drugs and is considered a privileged component in medicinal chemistry due to its critical role in biological activity. nih.gov Its significance in structure-function relationships stems from its unique physicochemical properties. The ether oxygen atom in a phenoxy group can form hydrogen bonds, while the aromatic ring can participate in π–π stacking interactions with biological targets like proteins and receptors. nih.govnih.gov

These interactions are crucial for molecular recognition and binding affinity. For example, in the design of dual CSF1R/DAPK1 inhibitors, the phenoxypyrimidine scaffold was identified as a privileged structure for CSF1R inhibition. nih.gov Similarly, in studies of histamine (B1213489) H3 receptor (H3R) antagonists, the presence and position of the phenoxy moiety were found to be key for high activity. nih.gov The hydrophobic nature of the phenyl ring combined with the hydrogen-bonding capability of the ether linkage allows phenoxy-containing compounds to interact effectively with both hydrophobic and polar regions of a binding site. nih.govnih.gov

The substitution pattern on the phenoxy ring provides a powerful tool for modulating a compound's properties. For instance, adding substituents can alter the electronic properties and steric profile of the molecule, which in turn can fine-tune its binding selectivity and potency. nih.gov This strategic modification is a common tactic in drug design to optimize lead compounds. nih.govpressbooks.pub

Research Trajectories and Unexplored Potentials of 5-Phenoxypyridin-2-amine Derivatives

While research on the parent compound this compound is not extensively documented in isolation, its core structure is a key component in more complex molecules designed for specific biological applications, particularly in neuroimaging. One notable example is the development of ligands for the peripheral benzodiazepine (B76468) receptor (PBR), which is a biomarker for neuroinflammation and associated with several neurodegenerative diseases. nih.gov

A derivative, N-Acetyl-N-(2-[18F]fluoroethoxybenzyl)-2-phenoxy-5-pyridinamine ([18F]FEPPA), has been developed as a positron emission tomography (PET) imaging agent for PBR. nih.gov This molecule incorporates the 2-phenoxy-5-pyridinamine structure. Studies have shown that [18F]FEPPA exhibits high affinity and selectivity for PBR. The synthesis involves the fluorination of a tosylate precursor, yielding the final product with high radiochemical purity. nih.gov

Biodistribution studies in rats have demonstrated that [18F]FEPPA can cross the blood-brain barrier and accumulates in brain regions with known PBR expression. nih.gov The table below summarizes the biodistribution of radioactivity in different brain regions at 5 and 30 minutes post-injection.

| Brain Region | Standard Uptake Value (5 min) | Standard Uptake Value (30 min) |

| Olfactory Bulb | 0.75 | Data not available |

| Hypothalamus | 0.65 | Data not available |

| Cerebellum | 0.56 | Data not available |

| Average Brain | 0.60 | 0.35 |

| Data derived from biodistribution studies in male rats. nih.gov |

The unexplored potential of this compound derivatives lies in leveraging this core scaffold for the development of novel therapeutics. Given the established roles of the 2-aminopyridine and phenoxy moieties in interacting with a wide range of biological targets, derivatives of this compound could be investigated as inhibitors for kinases, as modulators for other CNS receptors, or as potential anticancer agents. nih.govnih.gov The synthesis of combinatorial libraries based on this scaffold could lead to the discovery of new compounds with unique pharmacological profiles. google.com

Historical Context of 2-Aminopyridine Derivatives in Synthetic Chemistry and Biological Applications

The study of 2-aminopyridine and its derivatives has a long history in organic chemistry. Initially explored for their fundamental chemical properties, their synthetic utility quickly became apparent. rsc.org 2-Aminopyridines serve as versatile precursors for the synthesis of a wide array of more complex heterocyclic compounds and bicyclic systems. nih.govijpsjournal.com Over the years, numerous synthetic methods have been developed, including multicomponent one-pot reactions that provide efficient and easy access to a variety of substituted 2-aminopyridines. nih.gov

The recognition of the therapeutic potential of 2-aminopyridine derivatives marked a significant milestone. These compounds have been investigated for decades, leading to the discovery of molecules with a diverse range of biological activities. researchgate.netrsc.org Historically, the process of discovering therapeutically active compounds involved screening available collections, and pyridine derivatives have consistently emerged as promising leads. google.com The development of combinatorial chemistry and solid-phase synthesis techniques has further accelerated the exploration of 2-aminopyridine derivatives, allowing for the rapid generation of large libraries of related compounds for high-throughput screening. google.com This has been instrumental in identifying new drug candidates for various indications, from infections to cancer. nih.govresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBJQFDQHNMAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64064-68-2 | |

| Record name | 5-phenoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenoxypyridin 2 Amine and Its Analogues

Direct Synthesis Approaches to 5-Phenoxypyridin-2-amine

Direct synthesis of this compound often involves the coupling of a phenol (B47542) with a suitably substituted aminopyridine. The choice of starting materials and reaction conditions is critical to achieving high yields and purity.

Precursor-Based Synthetic Routes

A common and effective strategy for synthesizing this compound involves the use of halogenated 2-aminopyridines as precursors. Specifically, 2-amino-5-bromopyridine (B118841) and 2-amino-5-iodopyridine (B21400) are frequently employed. google.comgoogleapis.com The reaction of these precursors with a protected phenol, followed by deprotection, yields the target compound. For instance, a patented method describes the use of 2-amino-5-bromo(iodo)pyridine as a raw material which first undergoes a protection reaction of the amino group. google.com This is followed by a substitution reaction where the halogen is displaced by a benzyloxy group, and finally, a deprotection step to yield 2-amino-5-hydroxypyridine, which can then be arylated to the final product. google.com

The reactivity of the halogen in the pyridine (B92270) ring follows the typical trend of I > Br > Cl, making 2-amino-5-iodopyridine a more reactive substrate, often allowing for milder reaction conditions. google.com However, the higher cost and lower stability of iodo-compounds can make the bromo-analogue a more practical choice for large-scale synthesis.

Cross-Coupling Reactions in C-O and C-N Bond Formation

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient formation of carbon-heteroatom bonds. In the context of this compound synthesis, both C-O and C-N bond-forming reactions are pivotal.

The Ullmann condensation , a classical copper-catalyzed reaction, is a well-established method for forming C-O bonds. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst at elevated temperatures. wikipedia.orgchemeurope.com While traditional Ullmann reactions required harsh conditions, modern modifications using soluble copper catalysts with various ligands have made the process more efficient and applicable to a wider range of substrates. nih.govmdpi.com For the synthesis of this compound, this would involve the reaction of a 5-halopyridin-2-amine with phenol.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced older methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org While primarily used for C-N bond formation, related palladium-catalyzed methods can also be adapted for C-O bond formation, offering an alternative to the Ullmann condensation. organic-chemistry.org The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and reductive elimination to form the desired product. libretexts.org The choice of phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands often providing the best results. youtube.com

| Coupling Reaction | Metal Catalyst | Key Bond Formed | Typical Substrates |

| Ullmann Condensation | Copper | C-O | Aryl halide, Phenol/Alcohol |

| Buchwald-Hartwig Amination | Palladium | C-N | Aryl halide, Amine |

One-Pot and Multi-Step Synthetic Strategies

Both one-pot and multi-step synthetic strategies are employed for the preparation of this compound and its analogues. One-pot syntheses offer advantages in terms of efficiency and reduced waste, as multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. nih.govnih.govresearchgate.net For example, a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines has been developed from acetophenone, [Bmim]Br3, and 2-aminopyridine (B139424) under solvent-free conditions. nih.gov

Multi-step syntheses , on the other hand, allow for greater control over each transformation and facilitate the purification of intermediates, which can be crucial for achieving high purity of the final product. youtube.com A multi-step approach for synthesizing 2-amino-5-fluoropyridine, an analogue of the core structure, involves nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and finally, hydrolysis of the acetyl group. researchgate.net Such a strategy allows for the careful introduction and manipulation of functional groups on the pyridine ring.

Synthesis of Key this compound Derivatives and Analogues

The versatile core of this compound allows for its elaboration into a variety of heterocyclic systems, including pyrimidine (B1678525) and thiadiazole derivatives. These derivatives are of interest for their potential biological activities.

Formation of Substituted Pyrimidine-2-amine Derivatives

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities. nih.govgsconlinepress.comgrowingscience.com The synthesis of pyrimidine-2-amine derivatives can be achieved through the reaction of a suitable precursor with a 1,3-dicarbonyl compound or its equivalent. For instance, 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one can be reacted with arylidene malononitrile (B47326) in the presence of a base to yield substituted pyrimidine derivatives. nih.gov Another approach involves the reaction of 2,4,6-trichloropyrimidine (B138864) with different nucleophiles in a sequential manner, where a C-N bond can be formed via a Buchwald-Hartwig amination reaction. researchgate.net The synthesis of pyrimidine derivatives often involves condensation reactions between an amine and a carbonyl compound. gsconlinepress.com

Synthesis of Thiadiazole-Fused Pyridin-2-amine Systems

Thiadiazole-fused heterocyclic systems are another important class of compounds with diverse biological properties. nih.govnih.govencyclopedia.pub The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through various routes. One common method involves the reaction of thiosemicarbazide (B42300) with a carboxylic acid in the presence of a dehydrating agent. encyclopedia.pub Another approach utilizes the reaction of hydrazonoyl halides with thiosemicarbazone derivatives. nih.govnih.gov The formation of 3,5-disubstituted-1,2,4-thiadiazoles can be accomplished via the oxidative dimerization of thioamides or through a one-pot reaction of nitriles and thioamides mediated by iodine. acs.orgrsc.org These methods provide access to a wide array of thiadiazole derivatives that can be fused or linked to the pyridin-2-amine core.

Preparation of Oxadiazole-Containing Pyridin-2-amine Derivatives

The incorporation of an oxadiazole ring into the pyridin-2-amine structure is a common strategy to create novel derivatives. The 1,3,4-oxadiazole (B1194373) moiety, a bioisostere of amide and ester groups, can enhance pharmacological activity through hydrogen bonding interactions. nih.gov

One prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles starts from acid hydrazides. These hydrazides can be reacted with various reagents to facilitate cyclization. A common approach involves the reaction of an aryl hydrazide with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov For instance, substituted aromatic acids can be converted to their corresponding ethyl esters via Fischer esterification, which are then treated with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. This intermediate is subsequently cyclized with another acid using phosphorus oxychloride. nih.gov

Another route involves the reaction of a hydrazide with dodecyl isothiocyanate to form a 2-aryloylhydrazine-1-carboxamide intermediate, which can then be cyclized. nih.gov The synthesis of 1,3,4-oxadiazole derivatives can also be achieved by reacting 6-methylpyridine-3-carbohydrazide (B173302) with different aromatic acids in phosphorus oxychloride. derpharmachemica.com

The formation of 1,2,4-oxadiazole (B8745197) cores can be accomplished through the cyclocondensation of an amidine oxime with trichloroacetic anhydride (B1165640). acs.org The requisite amidine oxime is typically prepared from the corresponding nitrile. acs.org

A new series of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines has been synthesized starting from 2-aminopyridine, indicating the direct applicability of these methods to the pyridin-2-amine scaffold. semanticscholar.org

Table 1: Selected Reagents for Oxadiazole Ring Formation

| Oxadiazole Type | Starting Material | Reagent(s) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Acid Hydrazide & Carboxylic Acid | Phosphorus Oxychloride | nih.gov |

| 1,3,4-Oxadiazole | Aryl Hydrazide & Isothiocyanate | - | nih.gov |

| 1,3,4-Oxadiazole | 6-Methylpyridine-3-carbohydrazide & Aromatic Acid | Phosphorus Oxychloride | derpharmachemica.com |

Derivatization through Schiff Base Formation

Schiff base formation is a versatile method for derivatizing the amino group of this compound. This reaction typically involves the condensation of a primary amine with an aldehyde or ketone. nih.govedu.krd The resulting imine or azomethine group (-C=N-) can significantly influence the biological and chemical properties of the molecule.

A general procedure for synthesizing Schiff bases involves refluxing a mixture of the primary amine and the carbonyl compound in a solvent such as ethanol. nih.gov For example, a novel Schiff base ligand, 5-(phenylazo)-N-(2-amino pyridine) salicyliden, was prepared by condensing 5-(phenylazo) salicylaldehyde (B1680747) with 2-aminopyridine in methanol (B129727) at room temperature. nih.gov Similarly, new Schiff bases have been synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes. nih.gov

The synthesis of a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde has also been reported, highlighting the applicability of this method to substituted pyridin-2-amines. researchgate.net The formation of the Schiff base is often confirmed by the disappearance of the NH2 peak and the appearance of a new imine peak in the IR and NMR spectra. nih.gov

Table 2: Examples of Schiff Base Synthesis with Pyridin-2-amine Derivatives

| Amine Reactant | Carbonyl Reactant | Solvent | Reference |

|---|---|---|---|

| 2-Aminopyridine | 5-(Phenylazo) salicylaldehyde | Methanol | nih.gov |

| 5-Nitropyridine-2-amine | 4-Hydroxy-3-methoxybenzaldehyde | Not specified | researchgate.net |

Introduction of Extended Aromatic and Heterocyclic Moieties

The introduction of extended aromatic and heterocyclic systems onto the this compound framework can be achieved through various synthetic strategies, including cross-coupling reactions and multi-step syntheses. These modifications can lead to compounds with altered electronic and steric properties.

The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been accomplished using Buchwald-Hartwig amination conditions. nih.gov This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide, providing a direct method to introduce aryl groups. nih.gov Another approach for constructing phenanthridinones involves the palladium-catalyzed C(sp2)–H carbonylation of biaryl-2-amines. researchgate.net

The synthesis of thieno[2,3-b]pyridine (B153569) derivatives with various substituents on phenyl rings has been reported. mdpi.com This multi-step synthesis involves the preparation of chloroacetamides and their subsequent reaction with a carbonitrile to form the thieno[2,3-b]pyridine core. mdpi.com Similarly, new diphenylpyrimido[4,5-d]pyrimidin-4-amines have been synthesized in a two-step procedure starting from 4-amino-2,6-dialkylpyrimidine-5-carbonitrile. mdpi.com

The formation of heterocyclic aromatic amines (HAAs) can occur through various reaction pathways. For instance, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) can be formed from the reaction of phenylacetaldehyde (B1677652) with creatinine. researchgate.net

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques are increasingly being employed in the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds.

For example, the synthesis of pyrimidine derivatives has been achieved through the microwave-assisted condensation of chalcones with urea (B33335) under basic conditions. rasayanjournal.co.in Another study reports a straightforward approach to novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates via the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation. nih.govepa.gov The use of microwave heating has also been reported in the synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov

The synthesis of 5-(2-aroyl)aryloxymethyl-2-phenyl-1,3,4-oxadiazole derivatives has been accomplished using microwave irradiation of a mixture of a hydrazide, benzoic acid, and clay. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Benefit of Microwave | Reference |

|---|---|---|---|---|

| Pyrimidine Synthesis | Conventional heating | Microwave heating | Faster reaction, higher yield | rasayanjournal.co.in |

| Carbamate Synthesis | Conventional heating | Microwave irradiation | Efficient access to novel scaffolds | nih.govepa.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions, as well as waste reduction. nih.govunibo.it

Solvent-free synthesis is a key green chemistry approach. For instance, a mechanochemical grinding procedure has been developed for the synthesis of N-substituted amines. mdpi.com Ball milling is another mechanical method that can be used for the solvent-free synthesis of pyrimidine derivatives. rasayanjournal.co.in The use of water as a solvent is also a cornerstone of green chemistry. nih.gov

The use of catalysts, such as TiO2-SiO2, can enable solvent-free reactions at elevated temperatures, providing a cost-effective and environmentally friendly method for synthesizing benzopyrano[2,3-d]pyrimidine derivatives. rasayanjournal.co.in The synthesis of nanoparticles using plant extracts is another example of a green approach, avoiding the use of toxic organic solvents. ejcmpr.com

In the context of this compound synthesis, these green principles can be applied to various steps, such as using water as a solvent where possible, employing catalytic reactions to reduce waste, and considering solvent-free methods like ball milling or grinding.

Protective Group Strategies in Multi-Step Syntheses

In multi-step syntheses, protecting groups are often essential to prevent unwanted side reactions at reactive functional groups. utdallas.edu The amino group of this compound is a prime candidate for protection due to its reactivity. utdallas.edu

A common strategy for protecting an amine is to convert it into an amide. utdallas.edu For example, the acetyl group (CH3CO) can serve as a protective group for an amine, rendering it less reactive. utdallas.edu This protecting group can be removed at a later stage of the synthesis when its presence is no longer required. utdallas.edu

The methylsulfonylethoxycarbonyl (Msc) group is another protecting group used for amino functions in peptide chemistry and can be applied to other amine-containing molecules. universiteitleiden.nl It is stable in acidic conditions and can be removed by base-mediated β-elimination. universiteitleiden.nl Photolabile protecting groups, such as the 9-hydroxymethylxanthene derivatives, have also been developed for amines and can be removed using UV light, offering an orthogonal deprotection strategy. researchgate.net The choice of protecting group depends on the specific reaction conditions and the other functional groups present in the molecule.

Table 4: Common Protecting Groups for Amines in Multi-Step Synthesis

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features | Reference |

|---|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acid or base hydrolysis | Simple, common | utdallas.edu |

| Methylsulfonylethoxycarbonyl (Msc) | Msc-Cl | Base-mediated β-elimination | Stable to acid, hydrogenation | universiteitleiden.nl |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl | Base (e.g., piperidine) | Base-labile | universiteitleiden.nl |

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation protocols. These steps are essential to remove unreacted starting materials, reagents, catalysts, and by-products, ensuring the final compound meets the required purity standards for subsequent applications. The choice of purification method is dictated by the physicochemical properties of the target compound, the nature of the impurities, and the scale of the reaction. For aminopyridine derivatives, a combination of extraction, chromatography, and crystallization is commonly employed.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and widely used technique in the workup of synthetic reactions producing aminopyridines. This method leverages the differential solubility of the product and impurities in immiscible liquid phases. A crucial aspect of purifying aminopyridines is exploiting their basic nature.

Acid-Base Extraction : The basic amino group on the pyridine ring allows for selective extraction. The crude reaction mixture, typically dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758), can be washed with an acidic aqueous solution (e.g., dilute HCl). This protonates the basic amine, forming a water-soluble salt that partitions into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be isolated, neutralized with a base (e.g., NaOH, NaHCO₃) to deprotonate the aminopyridine, and the purified product can be re-extracted into an organic solvent. osha.gov

Aqueous Washes : Standard workup procedures often involve washing the organic layer containing the crude product with water and brine (a saturated aqueous solution of NaCl). nih.govmdpi.com These washes serve to remove water-soluble impurities, residual acids or bases, and salts. For instance, in the synthesis of N-(4-chlorophenyl)pyridin-2-amine, the crude product was dissolved in a hexanes/ethyl acetate mixture and washed with water and brine before drying and concentration. nih.gov

Chromatography

Chromatography is a cornerstone of purification in modern organic synthesis, offering high-resolution separation of complex mixtures.

Column Chromatography : This is the most common preparative purification technique for aminopyridine derivatives. nih.gov The choice of stationary phase and eluent system is critical for effective separation.

Stationary Phases : Silica (B1680970) gel (SiO₂) is the most frequently used stationary phase. nih.gov For certain aminopyridines that may be sensitive or prone to streaking on silica, Florisil (a magnesium silicate (B1173343) gel) can be a suitable alternative. nih.gov

Eluent Systems : A gradient of solvents with increasing polarity is typically used. Common solvent systems consist of a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O). nih.govmdpi.comnih.gov The optimal ratio is determined by preliminary analysis using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) : TLC is an indispensable analytical tool used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. nih.gov In some cases, preparative TLC (prep-TLC) can be employed for the separation of small quantities of material or for separating isomers that are difficult to resolve by column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) : While primarily an analytical technique for assessing the purity of the final product, HPLC can also be used for preparative purification. helsinki.fithermofisher.com Reverse-phase HPLC is particularly useful for polar compounds like aminopyridines. The technique has been validated for the quantification of various aminophenol and aminopyridine derivatives in different sample matrices. nih.gov

The table below summarizes chromatographic conditions used for the purification of various aminopyridine analogues.

| Compound Class | Purification Method | Stationary Phase | Eluent/Mobile Phase | Purpose |

| Substituted 2-Aminopyridines | Column Chromatography | Florisil | Hexane/EtOAc | Isolation of product |

| Substituted 2-Aminopyridines | Column Chromatography | Silica Gel (SiO₂) | EtOAc/Hexane (35:65) | Product purification |

| Thieno[2-3-b]pyridines | Column Chromatography | Not Specified | EtOAc/Petroleum Ether (4:1) | Purification of intermediates |

| Aminopyridines in Soil | HPLC | Not Specified | Methanol | Quantification |

| 2-Amino-5-nitrophenol | HPLC | Not Specified | 50% Methanol | Quantification in biological samples |

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds. It involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly, causing the desired compound to form crystals while impurities remain in the mother liquor.

Solvent Selection : The choice of solvent is paramount. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often used for crystallizing aminopyrimidine derivatives. nih.gov

Acid-Mediated Crystallization : For aminopyridines, an effective method involves dissolving the compound in an acidic solution to form the salt, which can then be crystallized. A patent describing the synthesis of 5-nitro-2-aminopyridine details a process where the crude product is dissolved in water with hydrochloric acid, cooled to induce crystallization of the hydrochloride salt, and then filtered. google.com The pure amine is subsequently recovered by neutralizing the salt solution with a base like sodium hydroxide, causing the free amine to precipitate. google.com This process is highly effective at removing non-basic impurities.

The table below outlines examples of crystallization and precipitation methods used for aminopyridine derivatives.

| Compound/Analogue | Technique | Procedure | Result |

| 5-Nitro-2-aminopyridine | Crystallization/Precipitation | Dissolve in water with HCl, cool to crystallize the salt. Neutralize with NaOH to precipitate the pure amine. | Yellow solid, 99.49% purity. |

| Thiazolo[4,5-b]pyridin-2-amine HCl salt | Precipitation | Precipitated from the reaction mixture. | Crude product for further synthesis. |

| 2-Aminopyrimidine Derivatives | Crystallization | Crude precipitates formed by adding water to the reaction mixture were crystallized from ethanol. | Purified solid products. |

| Quinoline (B57606) Derivative | Precipitation | Product precipitated from the reaction mixture by adding diethyl ether. | Solid product collected by filtration. |

Spectroscopic and Analytical Characterization Techniques in 5 Phenoxypyridin 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Phenoxypyridin-2-amine. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) and phenoxy rings, as well as the amine protons, exhibit characteristic chemical shifts. The aromatic protons generally appear in the downfield region of the spectrum, typically between δ 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The protons of the amine group (-NH₂) usually present as a broad singlet, and its chemical shift can be influenced by solvent and concentration. libretexts.org Deuterium exchange (adding D₂O) can be used to confirm the amine protons, as they will be replaced by deuterium, causing the signal to disappear from the spectrum. libretexts.org The integration of the peaks provides the ratio of protons in different chemical environments, confirming the number of protons on each part of the molecule. docbrown.info

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carbons in different electronic environments will resonate at different frequencies. The aromatic carbons of the pyridine and phenoxy rings typically appear in the range of δ 110-160 ppm. wisc.edu The carbon atom attached to the nitrogen of the amine group (C-2 of the pyridine ring) will be significantly deshielded. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a powerful tool for confirming the connectivity of the atoms in the molecule. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Aminopyridine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Typical Assignment |

| ¹H | 6.5 - 8.5 | Aromatic protons (pyridine and phenoxy rings) |

| ¹H | 4.5 - 6.0 (broad) | Amine (NH₂) protons |

| ¹³C | 110 - 160 | Aromatic carbons |

| ¹³C | 155 - 165 | C2-carbon of the pyridine ring (attached to NH₂) |

Note: Specific chemical shifts can vary depending on the solvent and the specific substitution pattern.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for identifying the functional groups present in this compound. nih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. nih.gov

For this compound, key characteristic absorption bands include:

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgopenstax.orgrockymountainlabs.com The presence of two peaks in this region is a strong indicator of the primary amine group. ucalgary.ca

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed in the range of 1250-1335 cm⁻¹. orgchemboulder.com

C-O-C Stretching: The ether linkage (phenoxy group) will exhibit a characteristic C-O-C stretching band, usually in the region of 1260-1000 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the rings and appear in the fingerprint region (below 1000 cm⁻¹). libretexts.org

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend (scissoring) | 1580 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Aryl Ether | C-O-C Stretch | 1260 - 1000 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Bend (out-of-plane) | < 1000 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. docbrown.info

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is particularly useful for assessing the purity of this compound samples. rug.nl The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component, allowing for the identification and quantification of impurities. rug.nlresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govmdpi.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π-π* and n-π* transitions. mdpi.com The interaction of the nitrogen lone pair with the aromatic pi system can shift the absorption to longer wavelengths. libretexts.org The UV-Vis spectrum can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. researchgate.net The absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the aromatic rings. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₁₁H₁₀N₂O). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture. It is widely used to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the product. The retention factor (Rf) value of the compound on the TLC plate is a characteristic property under a specific set of conditions (stationary phase and mobile phase).

Column Chromatography: Column chromatography is a preparative technique used to purify compounds. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. This allows for the isolation of pure this compound from unreacted starting materials and byproducts.

Structure Activity Relationship Sar Investigations of 5 Phenoxypyridin 2 Amine Derivatives

Impact of Substitutions on the Pyridine (B92270) Ring on Biological Activity

The substitution pattern on the pyridine ring of 5-phenoxypyridin-2-amine derivatives is a critical determinant of their biological activity. Research across various applications, including herbicides and kinase inhibitors, has demonstrated that even minor modifications to this ring can lead to significant changes in efficacy. mdpi.comnih.gov

In the context of herbicidal activity, the introduction of strong electron-withdrawing groups on the pyridine ring has been shown to enhance potency. nih.gov For instance, the presence of a nitro group can increase herbicidal effects against certain weeds. nih.gov Similarly, the introduction of a trifluoromethyl (CF3) group, another powerful electron-withdrawing substituent, has been found to boost inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. mdpi.comnih.gov The position of these substituents is also crucial; studies have indicated that a substituent at the 3-position of the pyridine ring can result in higher bioactivity compared to the same substituent at the 5-position. nih.gov

Table 1: Impact of Pyridine Ring Substitutions on Biological Activity

| Substitution | Position | Observed Effect | Target/Application | Citation |

|---|---|---|---|---|

| Nitro (NO2) | 3 | Enhanced herbicidal activity | Herbicides | nih.gov |

| Trifluoromethyl (CF3) | - | Increased PPO inhibitory activity | Herbicides | mdpi.comnih.gov |

| Amino Side Chains | 2 | Enhanced antiproliferative activity | Anticancer Agents | irb.hr |

Influence of Phenoxy Moiety Modifications on Potency and Selectivity

Modifications to the phenoxy moiety of the this compound scaffold are pivotal in tuning the potency and selectivity of its derivatives. This part of the molecule often interacts with hydrophobic pockets in target proteins, and its substitution pattern can greatly influence binding affinity. nih.govnih.gov

In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, the para-substituent on the phenoxy ring has been identified as a highly modifiable position that significantly affects anti-HIV potency. nih.govnih.gov SAR studies have revealed that beneficial substituents in this position are typically hydrophobic, flexible, and linear. nih.gov These characteristics allow the substituent to fit into a narrow, cylindrical hydrophobic tunnel within the NNRTI binding site, reaching conserved amino acid residues. nih.gov For example, a para-cyanovinyl group on the phenoxy ring was found to be an important moiety for enhancing activity. nih.govnih.gov Conversely, introducing bulky or polar groups at this position can lead to reduced antiviral potency, as they may hinder the substituent's insertion into the binding pocket. nih.gov

The electronic properties of substituents on the phenoxy ring also play a crucial role. In the context of PPO inhibitors, the introduction of weak electron-donating groups on the benzene (B151609) ring of the phenoxy moiety was found to be beneficial for increasing inhibitory activity. mdpi.com In contrast, for c-Met kinase inhibitors, the introduction of a fluorine atom on the phenoxy moiety was deemed crucial for achieving effective inhibitory activity. encyclopedia.pub This highlights how the specific biological target dictates the optimal electronic nature of the substituents.

Table 2: Effect of Phenoxy Moiety Substitutions on Potency

| Substituent Type | Position | Desired Property | Target | Citation |

|---|---|---|---|---|

| Cyanovinyl | para | Linear, Hydrophobic | HIV Reverse Transcriptase | nih.govnih.gov |

| Weak Electron-Donating | - | - | Protoporphyrinogen Oxidase (PPO) | mdpi.com |

| Fluorine | - | - | c-Met Kinase | encyclopedia.pub |

Role of Peripheral Substituents in Modulating Receptor Interactions

SAR studies on nicotinic receptor ligands have shown that substituents at the 5'- and 6'-positions of a pyridine ring are generally well-tolerated and play a significant part in modulating affinity and selectivity across different receptor subtypes. barrowneuro.org This indicates that these positions are amenable to substitution for fine-tuning the pharmacological profile of the compounds.

In the case of diarylpyrimidine (DAPY) and diarylpyridinamine (DAPA) based HIV NNRTIs, peripheral groups are critical for high potency. An appropriately positioned amino group on the central pyridine ring is considered crucial for achieving high potency. nih.gov Furthermore, substituents on the phenoxy ring can be designed to insert into specific sub-pockets of the receptor. For instance, linear and flexible hydrophobic substituents are favored as they can penetrate a narrow tunnel in the NNRTI binding site. nih.gov The interaction of these peripheral groups with specific amino acid residues, such as W229, is thought to be a key factor in enhancing activity. nih.gov The strategic combination of these peripheral groups is essential for creating a molecule with a balanced profile of high potency and selectivity. ijrpr.com

Conformational Flexibility and its Contribution to SAR

The conformational flexibility of this compound derivatives is a key contributor to their structure-activity relationship. The diaryl ether linkage provides sufficient molecular flexibility, allowing the molecule to adopt different conformations to fit optimally within a receptor's binding site. mdpi.comnih.gov This adaptability is particularly important for overcoming drug resistance, as flexible molecules can adjust to mutations in the target protein. nih.gov

The success of diarylpyrimidine (DAPY) NNRTIs like etravirine (B1671769) is partly attributed to their conformational flexibility. nih.gov These molecules can bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, allowing them to maintain potency against viral strains that have developed resistance to more rigid inhibitors. nih.gov This principle extends to this compound derivatives, where the flexibility of substituents, particularly on the phenoxy ring, is a desirable trait. A flexible substituent can more easily navigate and insert into narrow binding channels, adjusting its conformation to maximize favorable interactions. nih.gov

Computational Approaches to SAR Elucidation and Optimization

Computational methods are indispensable tools for elucidating and optimizing the SAR of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide profound insights into how a compound's structure relates to its biological activity, guiding the design of more potent and selective molecules. innovareacademics.innih.gov

Both 2D and 3D-QSAR studies have been successfully applied to derivatives of this scaffold. For example, a QSAR analysis of factor Xa inhibitors based on a phenoxypyridine structure identified key molecular descriptors (e.g., T_C_O_5, s log p) that are significant for inhibitory activity. innovareacademics.in 3D-QSAR models, such as k-Nearest Neighbour Molecular Field Analysis (k-NN-MFA), have further revealed that hydrophobic, electrostatic, and steric fields play a crucial role in determining the inhibitory activity of this class of compounds. innovareacademics.in These models not only predict the activity of new compounds but also provide visual representations (contour maps) that guide chemists on where to make structural modifications to enhance desired properties. researchgate.net

Molecular docking simulations are used to predict the binding mode of these derivatives within the active site of a target protein. researchgate.netnih.gov These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. nih.gov For instance, computational analysis of thieno[2,3-b]pyridine (B153569) derivatives helped to understand the SAR by examining HOMO-LUMO energies, orbital coefficient distribution, and electrostatic potential maps, ultimately pointing to a leading compound for further development. nih.gov These in silico approaches, by predicting binding affinities and modes, significantly accelerate the drug discovery process and reduce the need for extensive empirical synthesis and testing. ijrpr.com

Fragment-Based Approaches in SAR Development

Fragment-based drug discovery (FBDD) represents a powerful strategy for developing SAR for scaffolds like this compound. openaccessjournals.com This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. openaccessjournals.commdpi.com These initial hits serve as starting points for building more potent lead compounds. nih.gov

The core principle of FBDD is to explore chemical space more efficiently than traditional high-throughput screening (HTS). nih.gov A well-designed fragment library can cover a vast amount of chemical diversity with a relatively small number of compounds. nih.gov Once a fragment hit, such as a substituted pyridine or phenol (B47542), is identified through biophysical methods like X-ray crystallography or NMR spectroscopy, its binding mode is determined. mdpi.com

This structural information is then used to guide the optimization process through several strategies:

Fragment Growing: The initial fragment is extended by adding functional groups that can make additional favorable interactions with adjacent pockets of the binding site, thereby increasing potency. rug.nlnih.gov

Fragment Linking: Two or more fragments that bind to different, nearby sub-pockets of the target are connected with a chemical linker to create a single, high-affinity molecule. rug.nl

Fragment Merging: If two fragments have overlapping binding modes, they can be merged into a single, novel scaffold that incorporates the key features of both. nih.gov

For a scaffold like this compound, FBDD could involve identifying individual pyridine and phenoxy fragments that bind to a target. The SAR would then be developed by systematically modifying these fragments and exploring different ways to link them, ultimately leading to a potent and optimized derivative. rug.nlexactelabs.com

Biological Target Identification and Mechanistic Studies of 5 Phenoxypyridin 2 Amine Scaffolds

Chemical Proteomics for Direct Protein Target Identification

Chemical proteomics utilizes chemically modified probes or label-free approaches to isolate and identify the protein binding partners of a small molecule. mdpi.com This is essential for deconvoluting a compound's mechanism of action, identifying on-target and off-target effects, and discovering novel therapeutic applications. nih.gov

Affinity-based protein profiling (AfBPP) is a common strategy that involves designing and synthesizing a chemical probe based on the structure of the bioactive compound. These probes typically incorporate three key components: a ligand for binding to the target protein, a reactive group for covalent modification, and a tag (like biotin (B1667282) or an alkyne) for enrichment and detection. researchgate.netfrontiersin.org

For a scaffold like 5-phenoxypyridin-2-amine, which is known to be a core structure for kinase inhibitors, an affinity-based probe would be synthesized to target the ATP-binding site. This often involves introducing a photoreactive group, such as a diazirine, onto the inhibitor scaffold. researchgate.net This group is inert until activated by UV light, at which point it forms a covalent bond with the target protein. acs.org An alkyne or biotin tag, also integrated into the probe's structure, allows for the subsequent enrichment of the covalently-linked protein-probe complexes using streptavidin beads (for biotin) or through a "click" reaction with an azide-tagged reporter (for alkynes). nih.govacs.org

The design of these probes is a modular process. For instance, starting with a potent inhibitor like a derivative of this compound, chemists can introduce a linker at a position that does not interfere with its binding affinity, attaching a photoreactive moiety and a reporter tag. acs.orgunivr.it The successful application of such probes allows for the selective capture and subsequent identification of target kinases and other binding proteins from cell lysates or even living cells. researchgate.net

Table 1: Components of a Typical Affinity-Based Chemical Probe

| Component | Function | Common Examples |

| Binding Ligand | Provides specificity by binding to the target protein(s). | Kinase inhibitor scaffold (e.g., this compound derivative) |

| Reactive Group | Forms a covalent bond with the target upon activation, enabling stable capture. | Photoreactive groups (e.g., diazirine, benzophenone), electrophiles (e.g., acrylamide) |

| Reporter Tag | Facilitates detection and enrichment of the probe-protein complex. | Biotin, Alkyne, Fluorophore |

Label-free methods provide an alternative to probe synthesis, avoiding potential issues where chemical modifications might alter the compound's binding characteristics. The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are powerful label-free techniques for monitoring drug-target engagement in a native cellular environment. nih.govnih.govtandfonline.com

The principle behind CETSA is that when a ligand binds to a protein, it often increases the protein's thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the soluble protein fraction is then analyzed. nih.gov Ligand-bound proteins remain soluble at higher temperatures compared to their unbound counterparts. This thermal shift can be detected for a specific protein using methods like Western blotting or for thousands of proteins simultaneously using quantitative mass spectrometry in a TPP experiment. nih.govacs.org

The TPP workflow involves:

Treating intact cells or cell lysates with the drug or a vehicle control.

Heating aliquots of the samples across a range of temperatures.

Separating soluble proteins from aggregated ones.

Digesting the soluble proteins into peptides, often labeling them with isobaric tags (like TMT) for multiplexed analysis.

Analyzing the samples by LC-MS/MS to quantify the abundance of thousands of proteins at each temperature point. nih.govembopress.org

A shift in the melting curve of a protein in the drug-treated sample compared to the control indicates a direct binding interaction. tandfonline.com These methods have been successfully used to identify the on- and off-targets of numerous drugs, including kinase inhibitors. nih.gov

Compound-centric chemical proteomics (CCCP) is a broad strategy focused on discovering the molecular targets of a bioactive compound. nih.govpatsnap.com Unlike activity-based protein profiling (ABPP), which typically targets enzymes with specific catalytic residues, CCCP is an unbiased approach that can identify any protein that binds to the compound, regardless of its function. nih.gov

The most common CCCP method is affinity chromatography. In this workflow, the small molecule (e.g., a this compound derivative) is chemically immobilized onto a solid support, such as agarose (B213101) or magnetic beads. nih.gov This requires a functional group on the molecule (like an amine or carboxyl group) that allows for conjugation without disrupting its biological activity. patsnap.com The immobilized compound is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are captured on the beads, while non-specific binders are washed away. The captured proteins are then eluted and identified by mass spectrometry. nih.govpatsnap.com This approach has been instrumental in the target deconvolution of many drugs and natural products. nih.gov

Investigating Specific Molecular Targets and Pathways

Research into compounds built around the this compound scaffold has identified specific molecular targets, leading to a deeper understanding of their biological effects.

Derivatives of the this compound scaffold have been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1). life-science-alliance.org ULK1 is a serine/threonine kinase that plays a crucial role as an initiator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins. life-science-alliance.orgportlandpress.com

The mechanism of ULK1 activation is tied to cellular nutrient status, primarily through the mTORC1 complex. When nutrients are abundant, mTORC1 phosphorylates and inhibits ULK1. Under starvation or stress, mTORC1 is inactivated, leading to ULK1 dephosphorylation and activation. portlandpress.com Activated ULK1 then phosphorylates downstream targets to initiate the formation of the autophagosome. portlandpress.com

Small molecule inhibitors based on related aminopyrimidine and aminopyridine scaffolds, such as SBI-0206965, act as ATP-competitive inhibitors of ULK1. nih.govnih.gov They bind to the kinase domain, blocking its catalytic activity. This inhibition prevents the phosphorylation of ULK1's downstream substrates, thereby blocking the initiation and maturation of autophagosomes and halting the autophagic flux. nih.gov Pharmacological inhibition of ULK1 has been shown to result in the accumulation of stalled, abnormal autophagosome-like structures, indicating that ULK1 kinase activity is essential for multiple stages of autophagy, not just initiation. portlandpress.comnih.gov By blocking this pro-survival pathway in cancer cells, ULK1 inhibitors can induce apoptosis, making them a promising therapeutic strategy, particularly in combination with other anticancer agents.

Table 2: Selected ULK1 Inhibitors and Their Reported Effects

| Compound | Scaffold Type | Primary Target(s) | Reported Cellular Effect |

| SBI-0206965 | 2-Aminopyrimidine | ULK1, AMPK | Blocks autophagy, inhibits lipogenesis, may inhibit glucose/nucleoside uptake. nih.govnih.gov |

| MRT68921 | Amido-triazolo-pyrimidine | ULK1, ULK2 | Potently blocks autophagic flux; leads to accumulation of early autophagosomal structures. nih.gov |

| Compound 3s | 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine | ULK1 | Inhibits ULK1 kinase activity, blocks autophagy, and induces apoptosis in non-small cell lung cancer cells. life-science-alliance.org |

The this compound scaffold is related to a class of compounds known as diarylpyridines and diarylanilines, which have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govd-nb.info NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART). acs.org

Unlike nucleoside inhibitors (NRTIs), which compete with natural deoxynucleotide triphosphates (dNTPs) at the polymerase active site, NNRTIs bind to a distinct, allosteric hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å from the catalytic site. d-nb.infoacs.org Binding of an NNRTI to this pocket induces a conformational change in the enzyme, distorting the active site and inhibiting the chemical step of DNA polymerization without preventing the binding of dNTPs or the nucleic acid template. mdpi.com

The potency and resistance profile of NNRTIs are highly dependent on the specific interactions within this binding pocket. The flexibility of diaryl scaffolds allows them to adapt to mutations that arise in the NNRTI binding pocket, a key advantage for second-generation inhibitors like etravirine (B1671769). d-nb.info Phenylaminopyridine derivatives have shown excellent antiviral activity against both wild-type and key mutant strains of HIV-1. nih.gov Molecular docking studies of related quinoline (B57606) derivatives show that the phenylamino (B1219803) and phenoxy groups engage in crucial hydrogen bonding and π–π stacking interactions with key residues in the allosteric pocket, such as Lys101, Tyr188, and Trp229, which is consistent with the general binding mode of NNRTIs.

Factor Xa Inhibition

The this compound framework is a key component in the design of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. researchgate.netweedscience.orgresearchgate.net Inhibition of FXa is a major strategy for the prevention and treatment of thromboembolic diseases. weedscience.orggoogle.com

Derivatives incorporating the phenoxypyridine core have been extensively investigated for their FXa inhibitory potential. For instance, a series of diaryloxypyridines were designed as selective nanomolar inhibitors of FXa. researchgate.netnih.gov In these compounds, the phenoxypyridine moiety often serves as a central scaffold that correctly orients other functional groups into the S1 and S4 binding pockets of the FXa active site. google.com

Quantitative structure-activity relationship (QSAR) studies on derivatives such as amino (3-((3, 5-difluoro-4-methyl-6-phenoxypyridine-2-yl) oxy) phenyl) methaniminium (B15471056) have highlighted the importance of hydrophobic, electrostatic, and steric properties for potent FXa inhibition. google.com These studies underscore the role of the substituted phenoxypyridine scaffold in establishing key interactions with the enzyme. google.com The versatility of the pyridine (B92270) ring within this scaffold allows for substitutions that can enhance selectivity against other serine proteases like thrombin and trypsin. researchgate.netresearchgate.net

Table 1: Examples of Phenoxypyridine Derivatives as Factor Xa Inhibitors

| Compound Type | Key Structural Features | Potency/Selectivity Highlights | Reference |

| Di- and Triaryloxypyridines | Central phenoxypyridine scaffold with additional aryl groups | Nanomolar to sub-nanomolar Ki values against FXa; high selectivity over thrombin and trypsin. | researchgate.net |

| Methaniminium Derivatives | 3,5-difluoro-4-methyl-6-phenoxypyridine core | QSAR models show good predictive power for inhibitory activity. | google.com |

| Diaryloxypyridines | Hydroxyl group para to the proximal amidine | Increased potency by 1-2 orders of magnitude due to H-bonding with Ser195. | researchgate.netnih.gov |

This table is for illustrative purposes and the specific activities are detailed in the cited literature.

Glucokinase Activation

Glucokinase (GK) plays a pivotal role in glucose homeostasis, primarily in the liver and pancreatic β-cells, making it an attractive target for the treatment of type 2 diabetes mellitus. google.comnih.gov Compounds that can activate glucokinase may help to control blood glucose levels. dergipark.org.tr The phenoxypyridine scaffold has been identified as a core structure in the development of novel glucokinase activators (GKAs). nih.govgoogle.com

Patents and research articles have disclosed various substituted phenoxypyridine derivatives as potent GKAs. google.comgoogle.com For example, N-(4-phenoxypyridin-2-yl)-4-methylthiazol-2-amine is a specific derivative mentioned in the patent literature as a glucokinase activator. google.com Structure-based design has led to the identification of thiazolylamino pyridine-based compounds that act as allosteric GKAs. nih.gov These compounds have been shown to reduce blood glucose in glucose tolerance tests in animal models of diabetes. nih.gov

The mechanism of action involves the binding of these compounds to an allosteric site on the glucokinase enzyme, which leads to a conformational change that increases its catalytic activity. nih.gov This results in enhanced glucose phosphorylation, leading to increased glycolysis and glycogen (B147801) synthesis in the liver, and enhanced insulin (B600854) secretion from pancreatic β-cells. google.com

Antimicrobial Mechanisms Against Bacterial and Fungal Pathogens

The this compound scaffold and its derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. researchgate.netdntb.gov.uanih.govmdpi.comnih.gov The proposed mechanisms of action are varied and depend on the specific structural modifications of the core scaffold.

For some derivatives, the antimicrobial activity is thought to arise from the inhibition of essential microbial enzymes. For example, molecular docking studies have suggested that certain bipyridine derivatives, which can be related to the phenoxypyridine structure, may exert their anti-staphylococcal action by inhibiting DNA gyrase GyrB. nih.gov

Other studies have focused on the synthesis of Schiff base derivatives of compounds containing the phenoxypyridine moiety linked to a thiadiazole ring. researchgate.net These compounds have been evaluated for their in vitro antimicrobial activity, although the precise mechanism is not always fully elucidated. The introduction of different substituents on the phenoxypyridine ring system can modulate the antimicrobial spectrum and potency. nih.gov The ability of such compounds to interfere with microbial growth is a promising area for the development of new anti-infective agents. frontiersin.org

Table 2: Antimicrobial Activity of Representative Phenoxypyridine-related Scaffolds

| Organism Type | Example Pathogen | Proposed Mechanism/Activity | Reference |

| Gram-positive Bacteria | Staphylococcus aureus | Inhibition of DNA gyrase GyrB. | nih.gov |

| Fungi | Candida albicans | Broad-spectrum antifungal activity observed for certain derivatives. | nih.gov |

| Various Bacteria & Fungi | E. coli, S. typhi, B. subtilis, A. oryzae | Moderate antimicrobial activity reported for Mannich bases of pyrol-pyridine. | nih.gov |

This table provides a general overview. Specific MIC values and detailed mechanisms are described in the cited literature.

Mechanism of Herbicidal Action

Phenoxypyridine-based compounds are prominent in the agrochemical industry, with several commercial herbicides built upon this scaffold. researchgate.netmdpi.comresearchgate.net Their mechanism of action often involves the inhibition of key enzymes in plant metabolic pathways.

A primary target for many phenoxypyridine herbicides is acetyl-CoA carboxylase (ACCase) . researchgate.netmdpi.com ACCase is a crucial enzyme in the biosynthesis of fatty acids. By inhibiting this enzyme, these herbicides disrupt the production of lipids, which are essential for cell membrane integrity and plant growth, ultimately leading to the death of susceptible grass weeds. mdpi.com

Another significant mechanism of herbicidal action is the inhibition of protoporphyrinogen (B1215707) IX oxidase (PPO) . mdpi.comnih.govresearchgate.net PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme. mdpi.comresearchgate.net PPO inhibitors that contain the phenoxypyridine scaffold compete with the natural substrate, protoporphyrinogen IX, blocking the synthesis of protoporphyrin IX. nih.govresearchgate.net This leads to the accumulation of the substrate, which, upon exposure to light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. researchgate.net

Other herbicidal mechanisms for phenoxypyridine derivatives include the inhibition of phytoene desaturase (PDS) and photosystem II (PS II) . mdpi.comencyclopedia.pub PDS inhibitors block the carotenoid biosynthesis pathway, leading to the destruction of chlorophyll and cessation of photosynthesis. mdpi.com PS II inhibitors interfere with the electron transport chain in photosynthesis, also leading to plant death. encyclopedia.pub

Table 3: Herbicidal Mechanisms of Phenoxypyridine Derivatives

| Target Enzyme/System | Mechanism of Action | Consequence for the Plant | Reference |

| Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid synthesis. | Disruption of cell membrane formation and growth. | researchgate.netmdpi.com |

| Protoporphyrinogen IX Oxidase (PPO) | Blocks chlorophyll and heme biosynthesis, leading to accumulation of a phototoxic intermediate. | Rapid membrane damage and necrosis upon light exposure. | mdpi.comnih.govresearchgate.net |

| Phytoene Desaturase (PDS) | Inhibition of carotenoid biosynthesis. | Photobleaching of chlorophyll and inhibition of photosynthesis. | mdpi.com |

| Photosystem II (PS II) | Interference with photosynthetic electron transport. | Inhibition of photosynthesis and plant death. | encyclopedia.pub |

Genetic Perturbation Studies for Target Validation (e.g., RNAi, CRISPR-Cas9, Overexpression)

While biochemical assays can identify potential protein targets of a compound, genetic perturbation techniques are powerful tools for validating these targets within a cellular context. nih.govbroadinstitute.org For a scaffold like this compound, which has diverse biological activities, these methods are crucial for confirming that the engagement of a specific target is responsible for the observed phenotype.

Conversely, overexpression of the target protein can sometimes confer resistance to the compound. If cells that have been engineered to produce higher levels of the target protein are less sensitive to the this compound derivative, it further supports a direct interaction between the compound and the protein.

While specific genetic perturbation studies for this compound itself are not widely reported in public literature, these established methodologies represent the gold standard for target validation in drug and pesticide discovery and would be essential in the further development of compounds based on this scaffold. biorxiv.orgarxiv.org

Integration of Multi-Omics Data for Systems-Level Mechanistic Understanding

To gain a comprehensive, systems-level understanding of the mechanisms of action of this compound derivatives, the integration of multiple "omics" datasets is increasingly employed. embopress.orgukbiobank.ac.uk This approach moves beyond a single target focus to explore the broader impact of a compound on cellular pathways and networks.

Multi-omics approaches can include:

Transcriptomics (e.g., RNA-seq): To measure changes in gene expression across the entire genome in response to compound treatment. nih.gov

Proteomics: To quantify changes in the levels of thousands of proteins, providing a more direct link to cellular function.

Metabolomics: To analyze the global changes in small molecule metabolites, reflecting the downstream effects of the compound on metabolic pathways. mdpi.com

Genomics: To identify genetic factors that may influence sensitivity or resistance to the compound.

Patent Landscape and Academic Implications of 5 Phenoxypyridin 2 Amine

Analysis of Patented Synthetic Routes and Intermediates for Academic Replication and Improvement

The synthesis of 5-phenoxypyridin-2-amine and its analogs is a key feature in numerous patents, revealing several established routes and crucial intermediates. A common strategy involves the coupling of a phenol (B47542) with a suitably substituted pyridine (B92270) ring. For instance, a foundational method starts with 2-chloronicotinic acid, which is esterified and subsequently reacted with phenol in the presence of a base like potassium carbonate to yield ethyl 2-phenoxypyridine-3-carboxylate. researchgate.net This intermediate can then be converted to the corresponding carboxylic acid, which serves as a versatile precursor for further derivatization. researchgate.net

Patents disclose various modifications to this core structure, often employing modern synthetic methodologies. For example, the synthesis of 5-(2-Phenoxy-pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine utilizes a pinacol (B44631) ester intermediate for coupling reactions. epo.org Another patented method for producing phenoxypyridine derivatives involves the reaction of a carboxylic acid derivative with an aniline (B41778) derivative, highlighting the modularity of the synthetic approach. google.com

For academic researchers, these patented routes offer a platform for replication and improvement. Potential areas for academic exploration include the development of more efficient and environmentally benign catalytic systems for the core ether linkage formation, exploring one-pot procedures like the Ugi reaction to rapidly generate libraries of complex derivatives researchgate.net, and investigating novel starting materials to access a wider range of structural diversity. The displacement of aromatic halogens with amines, via traditional SNAr or modern palladium-catalyzed Buchwald-Hartwig processes, is a frequently used and well-documented transformation in medicinal chemistry that can be applied and optimized for this scaffold. acs.org

Interactive Table: Patented Synthetic Strategies for Phenoxypyridine Derivatives

| Starting Material(s) | Key Intermediate(s) | Reaction Type | Final Product Class | Patent Reference |

| 2-Chloronicotinic acid, Phenol | Ethyl 2-phenoxypyridine-3-carboxylate | Nucleophilic Aromatic Substitution, Esterification | Phenoxypyridine carboxylic acids & derivatives | researchgate.net |

| 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, 3-Iodo-2-phenoxypyridine | 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine pinacol ester | Suzuki Coupling | 5-substituted 7-azaindoles | epo.org |

| Phenoxypyridine carboxylic acid, Aniline derivative | - | Amide coupling | Phenoxypyridine amides | google.com |

| 2,6-dichloro-3-nitro pyridine, 4-aminobenzonitrile | 2-chloro-6-(4-cyano-2,6-dimethylphenoxy)-3-nitropyridine | Nucleophilic Aromatic Substitution | Diarylpyridine NNRTIs | nih.gov |

Evaluation of Novel Chemical Spaces Claimed by Patents Involving the this compound Scaffold

The this compound scaffold has proven to be a remarkably versatile template, with patents claiming derivatives across a broad spectrum of applications, particularly in agrochemicals and pharmaceuticals. This demonstrates a systematic exploration of new chemical spaces built upon this core structure. nih.govpsu.edu

In the agrochemical sector, phenoxypyridine derivatives have been developed as fungicides, herbicides, and insecticides. nih.govmdpi.com For example, compounds incorporating this scaffold have been shown to act as mitochondrial complex I (MET I) inhibitors, a mode of action that provides a new tool against fungicide resistance. mdpi.com Other derivatives linked to a cyanoacrylate skeleton exhibit potent herbicidal activity. mdpi.com

In pharmaceuticals, the scaffold is a key component in compounds designed for a wide array of therapeutic targets. Patents have claimed phenoxypyridinylamide derivatives as phosphodiesterase IV (PDE4) inhibitors google.com, isoxazol-3-ol derivatives as GPR120 agonists for treating diabetes and hyperlipidemia google.com.qa, and other variants as hepatocyte growth factor receptor (HGFR) inhibitors with potential as anti-tumor agents. google.com Further diversification is seen in claims for TRPC6 ion channel inhibitors googleapis.com, Factor Xa inhibitors for anticoagulation therapy innovareacademics.in, and 5-HT2A serotonin (B10506) receptor modulators. google.com This wide-ranging patent activity underscores the success of using the phenoxypyridine core to generate molecules with specific biological activities, often by appending different functional groups to probe interactions with diverse protein targets.

Interactive Table: Patented Applications of the this compound Scaffold

| Application Area | Claimed Biological Target/Use | General Derivative Structure | Patent Example |

| Agrochemical | Fungicide (Mitochondrial Complex I Inhibitor) | Aminoalkylpyrimidines with phenoxypyridine | mdpi.com |

| Agrochemical | Herbicide | Phenoxypyridine linked to cyanoacrylate | mdpi.com |